(5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxyphenyl group, and a propyl group attached to an imidazolidinone core. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazolidinone Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorophenyl and Methoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions using suitable chlorinated and methoxylated aromatic compounds.
Attachment of the Propyl Group: This step can be carried out using alkylation reactions with propyl halides in the presence of a base.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone ring or the aromatic groups, resulting in the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced imidazolidinone derivatives.
Substitution Products: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions, protein binding, and cellular uptake mechanisms. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the development of therapeutic agents for various diseases.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
- (5Z)-5-({4-[(4-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- (5Z)-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- (5Z)-5-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Uniqueness: The presence of the chlorophenyl group in (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE imparts unique electronic and steric properties, which can influence its reactivity and interaction with molecular targets. This makes it distinct from other similar compounds with different substituents on the aromatic ring.
Properties
Molecular Formula |
C20H19ClN2O2S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
(5Z)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H19ClN2O2S/c1-2-11-23-19(24)18(22-20(23)26)12-14-5-9-17(10-6-14)25-13-15-3-7-16(21)8-4-15/h3-10,12H,2,11,13H2,1H3,(H,22,26)/b18-12- |
InChI Key |
QDLUPZUBGUHNCM-PDGQHHTCSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)/NC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)NC1=S |
Origin of Product |
United States |
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